2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
Descripción
The compound "2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide" is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 2-oxopyridinone (pyridinone) ring and an N-(2-methoxyphenyl)acetamide moiety. Its structural complexity arises from the integration of these pharmacophoric groups, which are commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-modulating properties. This article compares this compound with structurally related analogs, focusing on structural, physicochemical, and pharmacological distinctions.
Propiedades
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-30-18-7-3-2-6-17(18)24-19(28)13-27-12-4-5-16(22(27)29)21-25-20(26-31-21)14-8-10-15(23)11-9-14/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMSCBRUHYFBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative of oxadiazole and pyridine, which has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activity based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 4-bromophenyl derivatives with oxadiazole and pyridine moieties. The structural integrity of the compound is confirmed through various spectroscopic techniques including NMR, IR, and X-ray crystallography. The molecular formula is with a molecular weight of approximately 404.26 g/mol.
Crystallographic Data
The crystal structure reveals that the molecule is roughly planar, with significant intramolecular hydrogen bonding contributing to its stability. The largest deviation from the mean plane is 0.159 Å for the oxygen atom in the phenol group. Weak π–π interactions between the oxadiazole and benzene rings are also observed, which may influence its biological activity.
Analgesic Properties
Research indicates that derivatives of 1,2,4-oxadiazole exhibit intrinsic analgesic properties. A study conducted by Terashita et al. (2002) highlighted that oxadiazole compounds can effectively reduce pain responses in animal models through mechanisms that may involve modulation of pain pathways in the central nervous system .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies reveal that it exhibits significant cytotoxicity against A549 (human lung adenocarcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values suggest that the compound's activity is comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | A549 | 12.5 |
| 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | Jurkat | 15.0 |
Antimicrobial Activity
Additionally, compounds containing oxadiazole moieties have demonstrated antimicrobial properties against various bacterial strains. Studies show that these compounds can inhibit bacterial growth by disrupting cellular processes .
Mechanistic Insights
Molecular docking studies suggest that the compound interacts effectively with key protein targets involved in cancer progression and inflammation. The presence of functional groups such as methoxy and bromine enhances its binding affinity through hydrophobic interactions and hydrogen bonding .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The oxadiazole ring is known for its ability to interact with biological targets effectively.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through various pathways including the inhibition of specific kinases and the modulation of cell cycle progression.
- Case Studies :
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. The presence of the oxadiazole ring is often associated with enhanced antibacterial and antifungal activities.
- Research Findings : In a study focusing on various oxadiazole derivatives, compounds similar to this one exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound. Preliminary results suggest favorable characteristics that align with Lipinski's rule of five, indicating good oral bioavailability potential .
Synthesis and Characterization
The synthesis of 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Comparación Con Compuestos Similares
Target Compound vs. 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine ()
- Core Heterocycles: The target compound contains a 1,2,4-oxadiazole and pyridinone, whereas the analog in features a 1,3,4-oxadiazole and benzoxazole.
- Substituents: The target’s 4-bromophenyl group contrasts with the analog’s 3-bromophenyl, altering steric and electronic profiles. The acetamide group in the target (2-methoxyphenyl) vs.
- Molecular Complexity: The pyridinone in the target introduces a ketone functionality absent in the benzoxazole-containing analog .
Target Compound vs. PSN375963 ()
- Oxadiazole Connectivity: Both compounds share a 1,2,4-oxadiazole core, but PSN375963 lacks the pyridinone and acetamide groups, instead featuring a pyridine and 4-butylcyclohexyl substituent.
- Substituent Effects : The target’s bromophenyl and methoxyphenyl groups enhance aromatic stacking and polarity, while PSN375963’s aliphatic substituents prioritize lipophilicity .
Target Compound vs. 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
- Heterocycle Type : The target’s oxadiazole contrasts with the triazole in ’s compound, altering ring electronics and metabolic stability.
- Acetamide Substituents : The target’s 2-methoxyphenyl (electron-donating) vs. 2-fluorophenyl (electron-withdrawing) influences solubility and target interactions .
Table 1: Structural Comparison
Physicochemical Properties
- Polarity: The target compound’s pyridinone and methoxy groups increase polarity compared to PSN375963’s aliphatic chain.
- LogP : Estimated higher logP for the target (due to bromophenyl) vs. ’s analog (logP ~3.5 vs. ~3.0).
- Solubility: The acetamide and pyridinone in the target may enhance aqueous solubility relative to benzoxazole-containing analogs .
Table 2: Spectroscopic Data Comparison
| Compound | IR (C-Br Stretch, cm⁻¹) | ¹H-NMR (Key Signals, δ ppm) |
|---|---|---|
| Target Compound | ~560 (expected) | 3.85 (s, OCH3), 6.8–8.2 (Ar-H) |
| Compound | 561 | 2.34 (s, CH3), 7.21–8.19 (Ar-H) |
Pharmacological Potential
- Oxadiazole Role: The 1,2,4-oxadiazole in the target and PSN375963 is associated with receptor binding (e.g., cannabinoid receptors in rimonabant analogs) .
- Pyridinone vs. Benzoxazole: The pyridinone’s ketone may serve as a hydrogen-bond acceptor, differing from benzoxazole’s planar aromaticity in ’s antimicrobial agent .
- Substituent Impact : The 2-methoxyphenyl acetamide could enhance CNS permeability compared to ’s fluorophenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
